1,4-Dibromo-3,3-dimethoxybutan-2-one
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Overview
Description
1,4-Dibromo-3,3-dimethoxybutan-2-one is an organic compound with the molecular formula C6H10Br2O3 It is a dibromo derivative of a butanone, characterized by the presence of two bromine atoms and two methoxy groups attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-3,3-dimethoxybutan-2-one can be synthesized through the bromination of 3,3-dimethoxybutan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out in a solvent such as chloroform (CHCl3) at room temperature. The reaction mixture is then heated to facilitate the bromination process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-3,3-dimethoxybutan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction: The compound can be reduced to form 3,3-dimethoxybutan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanones.
Reduction: Formation of 3,3-dimethoxybutan-2-one.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
1,4-Dibromo-3,3-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic sites on biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1,4-dibromo-3,3-dimethoxybutan-2-one involves its reactivity with nucleophilic sites. The bromine atoms act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including substitution and addition reactions. The compound can interact with enzymes and proteins, leading to the modification of their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,3-butanedione: Another dibromo derivative with similar reactivity but different functional groups.
1,4-Dibromo-2,3-dimethylbutane: A structurally similar compound with methyl groups instead of methoxy groups.
Uniqueness
1,4-Dibromo-3,3-dimethoxybutan-2-one is unique due to the presence of methoxy groups, which influence its reactivity and solubility. The methoxy groups make the compound more soluble in organic solvents and can participate in additional chemical reactions, providing versatility in synthetic applications .
Properties
IUPAC Name |
1,4-dibromo-3,3-dimethoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIMOWDIVHMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(C(=O)CBr)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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